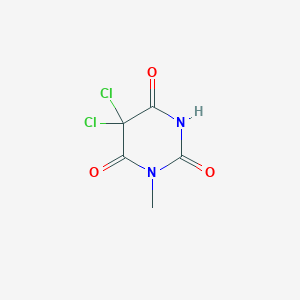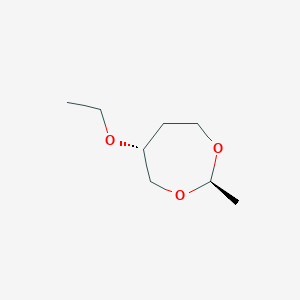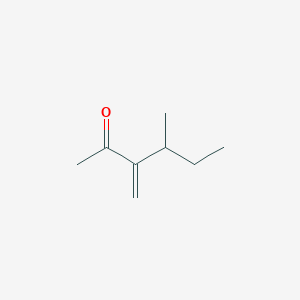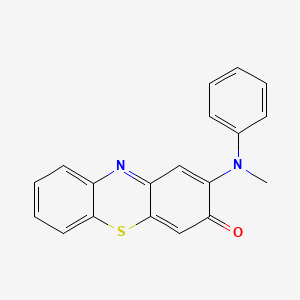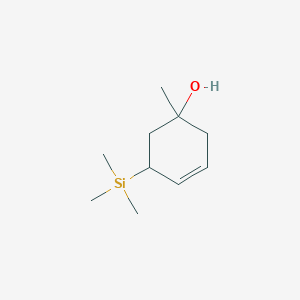
1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol is an organic compound with the molecular formula C10H20OSi. It is a derivative of cyclohexene, featuring a trimethylsilyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, where the trimethylsilyl group acts as a leaving group, facilitating the formation of new bonds. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: Similar structure but lacks the methyl group on the cyclohexene ring.
Cyclohexenone: Lacks the trimethylsilyl and hydroxyl groups but shares the cyclohexene core structure.
Uniqueness
1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol is unique due to the presence of both the trimethylsilyl and hydroxyl groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
CAS No. |
56917-72-7 |
|---|---|
Molecular Formula |
C10H20OSi |
Molecular Weight |
184.35 g/mol |
IUPAC Name |
1-methyl-5-trimethylsilylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H20OSi/c1-10(11)7-5-6-9(8-10)12(2,3)4/h5-6,9,11H,7-8H2,1-4H3 |
InChI Key |
JELONYQBQJRZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC(C1)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

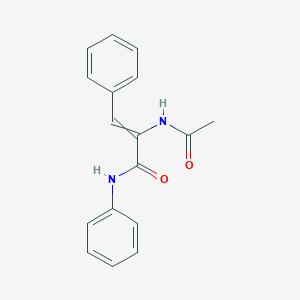
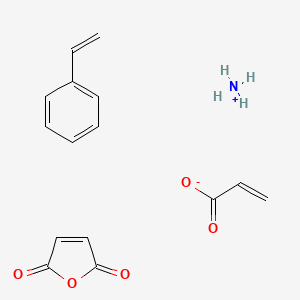
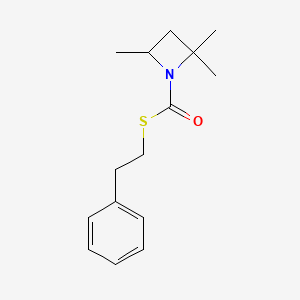
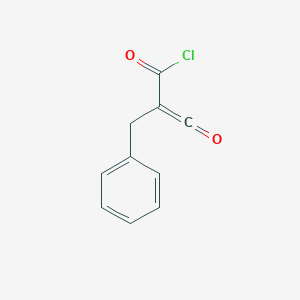
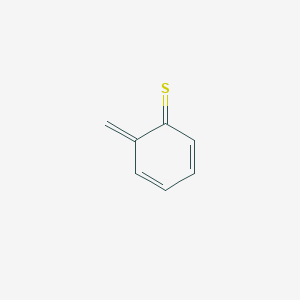
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
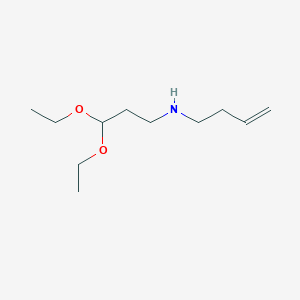
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
